molecular formula C8H6N2O4 B14690135 Benzene, (2,2-dinitroethenyl)- CAS No. 34132-10-0

Benzene, (2,2-dinitroethenyl)-

Cat. No.: B14690135
CAS No.: 34132-10-0
M. Wt: 194.14 g/mol
InChI Key: FLHHXRRHNQZUGO-UHFFFAOYSA-N
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Description

Benzene, (2,2-dinitroethenyl)-: is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzene, where two nitro groups are attached to an ethenyl group, which is then bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-dinitroethenyl)- typically involves the nitration of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of nitro groups .

Industrial Production Methods: Industrial production of Benzene, (2,2-dinitroethenyl)- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Benzene, (2,2-dinitroethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of Benzene, (2,2-dinitroethenyl)- can yield Benzene, (2,2-diaminoethenyl)- .

Scientific Research Applications

Benzene, (2,2-dinitroethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, (2,2-dinitroethenyl)- exerts its effects involves its interaction with molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical pathways being activated or inhibited .

Comparison with Similar Compounds

  • Benzene, (2-nitroethenyl)-
  • Benzene, (2,4-dinitroethenyl)-
  • Benzene, (2,6-dinitroethenyl)-

Uniqueness: Benzene, (2,2-dinitroethenyl)- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to other nitrobenzene derivatives, it offers distinct advantages in certain chemical reactions and industrial processes .

Properties

CAS No.

34132-10-0

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2,2-dinitroethenylbenzene

InChI

InChI=1S/C8H6N2O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H

InChI Key

FLHHXRRHNQZUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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